molecular formula C16H18N4O3S2 B11130711 2-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

2-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11130711
M. Wt: 378.5 g/mol
InChI Key: FCTJPTBNTUNSOR-FMIVXFBMSA-N
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Description

2-{[(5E)-3-(2-METHOXYETHYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidine ring, an oxazole ring, and a piperidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5E)-3-(2-METHOXYETHYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the thiazolidine and oxazole rings. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-{[(5E)-3-(2-METHOXYETHYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[(5E)-3-(2-METHOXYETHYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(5E)-3-(2-METHOXYETHYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(5E)-3-(2-METHOXYETHYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE shares structural similarities with other thiazolidine and oxazole derivatives.
  • Thiazolidinediones: Known for their antidiabetic properties.

    Oxazole derivatives: Investigated for their antimicrobial and anticancer activities.

Uniqueness

The uniqueness of 2-{[(5E)-3-(2-METHOXYETHYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H18N4O3S2

Molecular Weight

378.5 g/mol

IUPAC Name

2-[(E)-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H18N4O3S2/c1-22-8-7-20-14(21)12(25-16(20)24)9-13-18-11(10-17)15(23-13)19-5-3-2-4-6-19/h9H,2-8H2,1H3/b12-9+

InChI Key

FCTJPTBNTUNSOR-FMIVXFBMSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C\C2=NC(=C(O2)N3CCCCC3)C#N)/SC1=S

Canonical SMILES

COCCN1C(=O)C(=CC2=NC(=C(O2)N3CCCCC3)C#N)SC1=S

Origin of Product

United States

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